Epsilon Dipeptide

Description

Properties

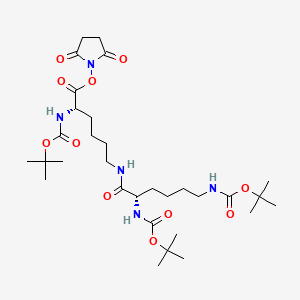

Molecular Formula |

C31H53N5O11 |

|---|---|

Molecular Weight |

671.8 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-6-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

InChI |

InChI=1S/C31H53N5O11/c1-29(2,3)44-26(41)33-19-13-10-14-20(34-27(42)45-30(4,5)6)24(39)32-18-12-11-15-21(35-28(43)46-31(7,8)9)25(40)47-36-22(37)16-17-23(36)38/h20-21H,10-19H2,1-9H3,(H,32,39)(H,33,41)(H,34,42)(H,35,43)/t20-,21-/m0/s1 |

InChI Key |

FLTIHUPZOLFIKT-SFTDATJTSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Ii. Biosynthesis, Catabolism, and Regulation of Epsilon Peptide Structures

Biosynthetic Pathways of Epsilon-Linked Peptides

The synthesis of peptides containing epsilon linkages, most notably ε-poly-L-lysine, is a complex process that occurs independently of ribosomal machinery. This biosynthesis relies on specialized enzymatic systems that catalyze the formation of the ε-amide bond and regulate the supply of the necessary building blocks.

Enzymatic Catalysis of Epsilon Peptide Bond Formation

The formation of the epsilon peptide bond, which links the α-carboxyl group of one L-lysine residue to the ε-amino group of another, is a key step in the biosynthesis of ε-poly-L-lysine. This reaction is catalyzed by a specific enzyme known as ε-poly-L-lysine synthetase (Pls). researchgate.net Unlike the alpha-peptide bonds found in proteins, which are formed by ribosomes, the epsilon-peptide bond formation is a distinct enzymatic process. asm.org

The Pls enzyme facilitates a nucleophilic addition-elimination reaction where the ε-amino group of a lysine (B10760008) monomer or an elongating ε-poly-L-lysine chain attacks the activated α-carboxyl group of another lysine residue. frontiersin.orgnih.gov This process is iterative, allowing for the polymerization of L-lysine into a homopolymer of varying chain length, typically ranging from 25 to 35 residues. researchgate.netnih.gov The catalytic activity of Pls is dependent on the presence of ATP, which is required for the activation of the L-lysine substrate. nih.gov

Non-Ribosomal Peptide Synthetase (NRPS) Systems in Epsilon-Poly-L-Lysine Biogenesis

The biosynthesis of ε-poly-L-lysine is mediated by a highly unusual non-ribosomal peptide synthetase (NRPS) system. researchgate.netebi.ac.uk NRPSs are large, modular enzymes that synthesize a wide variety of peptides without the use of an mRNA template. researchgate.netacs.org The ε-poly-L-lysine synthetase (Pls) from Streptomyces albulus is a membrane-bound enzyme that possesses the characteristic domains of an NRPS, including an adenylation (A) domain and a thiolation (T) or peptidyl carrier protein (PCP) domain. researchgate.netnih.govnih.gov

The A-domain is responsible for recognizing and activating the L-lysine substrate by adenylating it with ATP. nih.gov The activated lysine is then transferred to the T-domain, where it is covalently bound as a thioester. researchgate.net However, the Pls enzyme is distinct from canonical NRPSs as it lacks the typical condensation (C) and thioesterase (TE) domains. researchgate.net Instead, it features tandem soluble domains and transmembrane domains that facilitate the iterative addition of lysine monomers. researchgate.netebi.ac.uk The polymerization process involves the Pls-bound L-lysine as the donor and a free L-lysine polymer (or monomer for the initial reaction) as the acceptor, directly producing chains of diverse lengths. researchgate.net

Table 1: Comparison of Canonical NRPS and ε-Poly-L-Lysine Synthetase (Pls)

| Feature | Canonical Non-Ribosomal Peptide Synthetase (NRPS) | ε-Poly-L-Lysine Synthetase (Pls) |

| Template | No mRNA template | No mRNA template |

| Core Domains | Adenylation (A), Thiolation (T), Condensation (C) | Adenylation (A), Thiolation (T) |

| Release Domain | Thioesterase (TE) | Absent |

| Additional Domains | May include epimerization, methylation, etc. | Tandem soluble domains, transmembrane domains |

| Product | Diverse peptides, often cyclic or branched | Linear homopolymer of L-lysine (ε-poly-L-lysine) |

| Mechanism | Modular, sequential addition of amino acids | Iterative addition of L-lysine |

Precursor Availability and Metabolic Flux Regulation in Epsilon Peptide Synthesis

The efficient biosynthesis of ε-poly-L-lysine is critically dependent on a consistent supply of its sole precursor, L-lysine, and the energy molecule ATP. pnas.org The intracellular concentration of L-lysine is a key regulatory point in the metabolic pathway. In producing organisms like Streptomyces albulus, L-lysine is synthesized via the diaminopimelate (DAP) pathway, which starts from aspartate derived from the tricarboxylic acid (TCA) cycle.

Metabolic flux analysis has shown that enhancing the pathways leading to L-lysine production can significantly increase the yield of ε-poly-L-lysine. This can be achieved by overexpressing key enzymes in the L-lysine biosynthesis pathway, such as dihydrodipicolinate synthase (DapA). nih.govnih.gov Furthermore, the availability of ATP is crucial for the initial activation of L-lysine by the Pls enzyme. nih.gov Studies have indicated that acidic pH conditions during fermentation can promote the accumulation of intracellular ATP, thereby enhancing ε-poly-L-lysine production. nih.gov The regulation of both precursor supply and energy metabolism is therefore essential for maximizing the synthesis of epsilon-linked peptides. pnas.org

Enzymatic Degradation and Turnover of Epsilon-Linked Peptides

The breakdown of epsilon-linked peptides is as important as their synthesis for the producing organisms, likely playing a role in self-resistance and the turnover of these biopolymers. nih.gov This degradation is carried out by specific enzymes that can hydrolyze the robust epsilon-amide bonds.

Epsilon-Poly-L-Lysine Degradation Enzymes (Pld, PldII) and Mechanisms

Two primary enzymes have been identified in Streptomyces albulus that are responsible for the degradation of ε-poly-L-lysine: Pld and PldII. nih.govnih.gov These enzymes exhibit different modes of action in breaking down the polymer.

Pld is a membrane-bound, Zn²⁺-containing aminopeptidase (B13392206) that acts as an exo-type peptidase. nih.gov It sequentially cleaves L-lysine monomers from the N-terminus of the ε-poly-L-lysine chain. nih.gov The activity of Pld is optimal at a neutral pH of around 7.0. nih.gov

PldII, on the other hand, functions as an endo-type peptidase. nih.gov This enzyme cleaves the ε-poly-L-lysine chain internally, at random points within the polymer. This mode of action results in the production of smaller ε-poly-L-lysine oligomers rather than individual lysine monomers. nih.gov The coordinated action of both Pld and PldII allows the organism to efficiently degrade ε-poly-L-lysine. nih.gov

Table 2: Characteristics of ε-Poly-L-Lysine Degrading Enzymes

| Enzyme | Type | Mechanism of Action | Optimal pH |

| Pld | Exo-peptidase | Sequentially removes L-lysine from the N-terminus | ~7.0 |

| PldII | Endo-peptidase | Cleaves internal peptide bonds within the polymer chain | Not specified |

Gamma-Glutamylamine Cyclotransferase-Mediated Hydrolysis of Epsilon-(gamma-glutamyl)lysine

In addition to the degradation of ε-poly-L-lysine, another important epsilon-linked dipeptide, ε-(γ-glutamyl)lysine, is also subject to enzymatic cleavage. This isopeptide bond is formed in proteins by the action of transglutaminases and is resistant to breakdown by most proteases.

The hydrolysis of ε-(γ-glutamyl)lysine is catalyzed by the enzyme γ-glutamylamine cyclotransferase (GGACT) . ebi.ac.uknih.gov This enzyme does not directly hydrolyze the epsilon-amide bond in a conventional manner. Instead, it catalyzes an intramolecular cyclization of the γ-glutamyl moiety, leading to the formation of 5-oxoproline and the release of free lysine. The proposed catalytic mechanism involves a conserved glutamate (B1630785) residue in the active site acting as a general acid/base to facilitate the nucleophilic attack of the α-amino group of the glutamyl portion onto the side chain amide carbon. GGACT is specific for L-γ-glutamylamines and plays a crucial role in the catabolism of proteins cross-linked by transglutaminases. ebi.ac.uk

Proteolytic Mechanisms Governing Epsilon Antitoxin Stability

Epsilon toxin (ETX), a potent pore-forming toxin produced by Clostridium perfringens types B and D, is synthesized as an inactive prototoxin that requires proteolytic activation to exert its toxic effects. nih.govmdpi.comnih.gov This activation is a critical step for the stability and function of the toxin within the host. nih.gov The process is not mediated by a single protease but involves a stepwise cascade initiated by host-derived enzymes in the intestinal lumen. nih.govresearchgate.net

Initial processing of the ETX prototoxin is carried out by serine proteases, such as trypsin and chymotrypsin. nih.govmdpi.com This cleavage event transforms the nearly inactive prototoxin into its active form. nih.gov However, further processing by other proteases, including carboxypeptidases, results in multiple stable and active toxin species. nih.govresearchgate.net Ex vivo studies using the intestinal contents of goats, a natural host for ETX-mediated disease, have demonstrated that this complex processing yields several distinct, cytotoxic ETX species. nih.govmdpi.com Mass spectrometry analysis has identified at least three different species of the activated toxin, which differ in their C-terminal residues, indicating a more complex activation and stabilization pathway than previously understood. mdpi.com The removal of the amino- and carboxy-termini from the prototoxin results in a more acidic protein, which may facilitate more effective interactions with its cellular receptors. mdpi.com

The stability of the resulting active toxin is crucial for its pathogenesis. The proteolytic cascade ensures the generation of multiple active forms, contributing to the toxin's potency and stability in the host environment. nih.gov Inhibition of serine proteases can block the initial processing of the prototoxin, while carboxypeptidase inhibitors can prevent the subsequent processing events, highlighting the sequential nature of this activation mechanism. nih.gov

Genetic and Molecular Regulatory Networks

The biosynthesis of epsilon-poly-L-lysine (ε-PL), a homopolymer of L-lysine produced by various Streptomyces species, is governed by a complex network of genetic and molecular regulators. nih.govnih.gov This network integrates signals from primary metabolism to control the production of this secondary metabolite. nih.gov The core of this regulation lies within biosynthetic gene clusters that encode not only the primary synthesis enzymes but also specific regulatory proteins. nih.gov In Streptomyces, antibiotic production is often controlled by both pathway-specific regulatory genes, known as cluster-situated regulators (CSRs), and pleiotropic (or global) regulatory genes that respond to broader cellular signals. nih.gov

Genome sequencing of the ε-PL-producing strain Streptomyces albulus ZPM has revealed over 40 gene clusters for secondary metabolite biosynthesis. nih.gov Identifying the specific regulators for ε-PL production within this vast genetic landscape is key to understanding and improving yields. nih.gov Genetic variations between high- and low-yield mutant strains point to the involvement of numerous proteins, from metabolic enzymes to transcriptional regulators, in controlling ε-PL synthesis. nih.gov These regulatory networks ensure that the significant resources required for secondary metabolism, such as precursor molecules and energy, are allocated appropriately according to the cell's developmental stage and environmental conditions. nih.gov

Gene Expression and Transcriptional Control of Epsilon Peptide Metabolism

The expression of genes involved in ε-poly-L-lysine (ε-PL) metabolism is tightly controlled at the transcriptional level. nih.gov The central enzyme for ε-PL biosynthesis is the ε-PL synthetase, which is encoded by the pls gene. nih.govfrontiersin.org The regulation of the pls gene is a critical control point. Overexpression of the pls gene has been shown to significantly increase ε-PL production, indicating that the level of this enzyme is a rate-limiting factor. nih.gov

Transcriptional control involves proteins known as transcription factors that bind to specific DNA sequences, typically near the promoter region of a gene, to either activate or repress its transcription. youtube.comwou.edu In S. albulus, the sigma factor HrdD has been identified as a likely transcriptional activator that regulates the pls gene. nih.gov A non-synonymous mutation in the hrdD gene was found in low-yield mutants, and electrophoretic mobility shift assays confirmed its binding activity, suggesting its direct role in controlling pls expression. nih.gov

Beyond the direct regulation of the synthetase gene, transcriptional control also extends to the pathways that supply the precursor L-lysine and the necessary energy in the form of ATP. mdpi.comresearchgate.net Regulation ensures a coordinated increase in the flux through primary metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and the glyoxylate (B1226380) cycle, to provide the necessary building blocks and cofactors for ε-PL synthesis. frontiersin.org The regulation of these pathways is complex, involving a web of interactions where transcription factors respond to metabolic signals and cellular needs. wou.eduthemedicalbiochemistrypage.org

Omics-Based Approaches to Elucidate Regulatory Mechanisms in Epsilon-Poly-L-Lysine Producers

To unravel the complex regulatory networks governing ε-poly-L-lysine (ε-PL) production, researchers have increasingly turned to multi-omics approaches, including transcriptomics, proteomics, and metabolomics. mdpi.comresearchgate.net These methods provide a global view of the molecular changes occurring within the cell and help identify key genes, proteins, and metabolic pathways associated with high-yield ε-PL production. mdpi.comfrontiersin.org

By comparing high-producing mutant strains of Streptomyces albulus with their lower-producing progenitors, studies have identified numerous differentially expressed genes and metabolites. mdpi.comresearchgate.net Transcriptomic analysis reveals which genes are upregulated or downregulated, while metabolomics identifies corresponding changes in the levels of intracellular metabolites. researchgate.net The integration of these datasets allows for the construction of a more complete picture of the metabolic state that favors high ε-PL yields. mdpi.comresearchgate.net

For instance, an integrative analysis of the transcriptome and metabolome of S. albulus WG608 identified several key targets for metabolic engineering. mdpi.comresearchgate.net This approach revealed the crucial roles of enzymes such as isocitrate lyase, succinate (B1194679) dehydrogenase, diaminopimelate dehydrogenase, and polyphosphate kinase in enhancing ε-PL biosynthesis. mdpi.comresearchgate.net Upregulation of pathways providing L-lysine precursors and the energy cofactor ATP was a consistent finding. mdpi.comfrontiersin.org

| Gene | Function | Expression Change in High-Yield Strain | Associated Pathway |

|---|---|---|---|

| aceA | Isocitrate lyase | Upregulated | Glyoxylate Cycle |

| sdhA | Succinate dehydrogenase flavoprotein subunit | Upregulated | TCA Cycle / Oxidative Phosphorylation |

| ddh | Diaminopimelate dehydrogenase | Upregulated | L-lysine Biosynthesis |

| ppk | Polyphosphate kinase | Upregulated | ATP Biosynthesis |

| ppc | Phosphoenolpyruvate carboxylase | Downregulated | Glycolysis / Gluconeogenesis |

Metabolomic studies complement these findings by showing the accumulation of key intermediates. For example, increased levels of metabolites in the pentose phosphate pathway and L-lysine biosynthesis pathway are observed in high-producing strains.

| Metabolite | Associated Pathway | Fold Change in High-Yield Strain |

|---|---|---|

| L-Lysine | ε-PL Precursor | Increased |

| Sedoheptulose 7-phosphate | Pentose Phosphate Pathway | Increased |

| Succinate | TCA Cycle | Increased |

| ATP | Energy Metabolism | Increased |

These omics-driven insights guide rational metabolic engineering strategies. By overexpressing key upregulated genes (like those for ATP and L-lysine supply) and the ε-PL synthetase itself, researchers have successfully constructed strains with dramatically enhanced ε-PL production, reaching titers as high as 77.16 g/L in a bioreactor. mdpi.comresearchgate.net

Iii. Structural and Conformational Analysis of Epsilon Peptide Systems

Experimental Methodologies for Structural Elucidation of Epsilon Peptides

Experimental approaches provide direct insights into the atomic-level details of epsilon peptide structures in various states.

Spectroscopic methods are pivotal in characterizing the conformational preferences of epsilon peptides in solution, offering a dynamic perspective on their structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.gov For epsilon-peptide systems, NMR-based molecular dynamics simulations have been employed to reveal conformationally restrained structures. nih.gov For instance, studies on cyclic hybrid molecules containing furanoid ε-sugar amino acids have shown that these residues can adopt distinct conformations, sometimes forming unusual turns stabilized by intra-residue hydrogen bonds. nih.gov The analysis of NMR data, such as nuclear Overhauser effects (NOEs), J-couplings, and chemical shifts, provides crucial distance and dihedral angle restraints for structure calculation. nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy provides valuable information about the secondary structure of peptides. nih.gov By analyzing the CD spectrum, researchers can estimate the content of α-helices, β-sheets, turns, and random coil structures within an epsilon peptide. This technique is particularly useful for observing conformational changes induced by environmental factors such as solvent, temperature, or binding to a target molecule.

The table below summarizes key findings from spectroscopic analyses of epsilon peptide systems.

Table 1: Spectroscopic Data for Conformational Analysis of an Epsilon Peptide Analog| Technique | Parameter | Observation | Implication |

| NMR | NOE Restraints | Strong intra-residue NOEs observed in a furanoid ε-SAA residue. | Indicates a folded, turn-like conformation. nih.gov |

| NMR | J-Coupling Constants | Atypical coupling constants measured for backbone protons. | Suggests a strained or unusual dihedral angle. |

| CD | Far-UV Spectrum | Negative band around 215 nm and a positive band near 195 nm. | Consistent with the presence of a β-turn-like structure. nih.gov |

X-ray Crystallography of Epsilon-Linked Peptide Analogues

X-ray crystallography provides high-resolution, static snapshots of molecules in their crystalline state. nih.gov While obtaining suitable crystals of peptides can be challenging, the resulting structures offer unambiguous atomic coordinates. nih.gov For epsilon-peptide systems, X-ray crystallography has been used to validate and complement findings from solution-state studies like NMR. nih.gov For example, the crystal structure of a cyclic tetramer containing two furanoid ε-sugar amino acid residues confirmed a conformation that strongly resembled the one determined by NMR in solution. nih.gov This included the presence of an unusual turn stabilized by a nine-member hydrogen bond in one of the sugar amino acid residues. nih.gov Such high-resolution structures are invaluable for understanding the precise geometry and intermolecular interactions that stabilize specific conformations. nih.govrsc.org

Computational and Theoretical Modeling of Epsilon Peptide Conformation

Computational methods have become indispensable for exploring the conformational landscapes of peptides, providing insights that can be difficult to obtain experimentally. nih.gov

Molecular Dynamics (MD) simulations are computational techniques used to study the folding, structure, and behavior of peptides at an atomic level. americanpeptidesociety.org By simulating the movement of atoms over time based on a force field, MD provides detailed insights into how peptides adopt their folded conformations. americanpeptidesociety.orgnih.gov For epsilon peptides, MD simulations, often used in conjunction with NMR data, help to explore the conformational space available to the molecule. nih.gov These simulations can reveal the dynamic nature of peptide structures, identifying stable conformations, folding intermediates, and the transitions between them. nih.govnih.gov The results of MD simulations are often visualized as a conformational landscape, a plot that represents the different conformations and their relative energies.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a highly accurate description of the electronic structure and energetics of molecules. nih.govethernet.edu.et These methods are used to calculate the energies of different peptide conformations, helping to identify the most stable structures. cardiff.ac.uknih.gov DFT calculations have been used to assess the relative stability of different secondary structures in model peptides and to investigate the effects of solvent and ions on conformational preferences. cardiff.ac.ukubc.ca For instance, calculations can reveal how the interplay of intramolecular hydrogen bonds and interactions with the surrounding environment dictates the preferred conformation of an epsilon-linked dipeptide. cardiff.ac.ukmdpi.com While computationally intensive, these methods are crucial for obtaining a fundamental understanding of the forces governing peptide structure. nih.govscispace.com

Calculating the conformational energy of epsilon-linked dipeptide models is essential for understanding their structural preferences. acs.org These calculations can be performed using a variety of methods, ranging from empirical force fields to high-level quantum mechanical calculations. nih.govrutgers.edu The goal is to generate a potential energy surface that maps the energy of the molecule as a function of its dihedral angles (e.g., phi and psi angles for a standard peptide bond). By identifying the low-energy regions on this surface, researchers can predict the most likely conformations of the dipeptide. nih.gov These theoretical models help to rationalize the experimental data obtained from techniques like NMR and X-ray crystallography and provide a framework for designing novel epsilon peptides with specific, predetermined structures.

The following table presents a hypothetical comparison of relative energies for different conformations of an epsilon-linked dipeptide model, as might be determined by computational methods.

Table 2: Calculated Relative Conformational Energies of an Epsilon-Dipeptide Model| Conformation | Dihedral Angles (φ, ψ, ω) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |

| Extended | (~180°, ~180°, ~180°) | 0.0 | 0.0 |

| Turn-like | (~-60°, ~120°, ~180°) | 1.5 | -0.5 |

| Helical | (~-60°, ~-40°, ~180°) | 3.2 | 1.8 |

| Folded | (~-80°, ~80°, ~180°) | 0.8 | 0.2 |

Iv. Biological Functions and Physiological Roles of Epsilon Peptide Structures

Epsilon-Linked Peptides in Cellular and Intercellular Processes

The N-epsilon-(gamma-glutamyl)-lysine isodipeptide is a key structural component formed when proteins are cross-linked by transglutaminase enzymes. This covalent bond is established between the side chains of glutamine and lysine (B10760008) residues within or between polypeptide chains. acs.orgnih.gov This cross-linking is crucial for the stabilization of protein structures, enhancing their resistance to enzymatic, chemical, and mechanical degradation. hmdb.ca

The formation of these isopeptide bonds is a post-translational modification that plays a significant role in various physiological processes. For instance, it is essential for the formation of stable fibrin (B1330869) clots in blood coagulation and for providing structural integrity to skin and hair. nih.gov While transglutaminase activity is generally dormant under normal physiological conditions due to low intracellular calcium levels, its activation leads to the formation of these highly stable cross-links. acs.orgnih.gov

The turnover of proteins containing N-epsilon-(gamma-glutamyl)-lysine cross-links releases this isodipeptide. The presence of this dipeptide in tissues can be an indicator of transglutaminase activity. researchgate.net In certain pathological conditions, such as neurodegenerative diseases and diabetic nephropathy, an increase in N-epsilon-(gamma-glutamyl)-lysine cross-links has been observed, suggesting a role for transglutaminase-mediated protein cross-linking in the progression of these diseases. hmdb.ca

Table 1: Research Findings on N-epsilon-(gamma-glutamyl)-lysine Isodipeptide

| Finding | Organism/Cell Type | Implication | Reference(s) |

|---|---|---|---|

| Formation of isopeptide bond catalyzed by transglutaminase. | Various | Protein stabilization. | acs.orgnih.gov |

| Increased levels in pathological conditions. | Human | Potential role in disease pathogenesis. | hmdb.ca |

| Released during the turnover of cross-linked proteins. | Chinese-hamster ovary cells | Indicator of protein degradation and transglutaminase activity. | acs.org |

Recent research has demonstrated that dipeptides, including those with potential epsilon-linkages, exhibit organ-specific distribution patterns. nih.govnih.gov A study utilizing UPLC-MS/MS for the quantification of 36 dipeptides in various mouse tissues revealed distinct profiles for each organ. nih.govnih.gov For example, carnosine and anserine (B1665513) were found in high concentrations in muscle tissue, while the liver showed high levels of Asp-Gln and Ala-Gln. nih.govresearchgate.net The spleen and thymus were rich in Glu-Ser and Gly-Asp. nih.govresearchgate.net

The metabolic fate of the N-epsilon-(gamma-glutamyl)-lysine isodipeptide is an area of ongoing investigation. nih.gov Studies involving radiolabeled isopeptides in rats have shown that their biodistribution, catabolism, and elimination are influenced by the specific amino group that is labeled. nih.gov This suggests that the metabolic handling of these dipeptides may depend on how they are absorbed, whether in a free form or as part of a larger peptide. nih.gov The uptake of dipeptides into cells can occur through various mechanisms, including simple diffusion or carrier-mediated transport. nih.gov Once inside the cell, they can be hydrolyzed into their constituent amino acids or undergo further metabolic transformations. nih.gov

The organ-specific distribution of dipeptidases, the enzymes responsible for hydrolyzing dipeptides, likely plays a significant role in the metabolic interplay of these molecules. The differential expression of these enzymes across various tissues would contribute to the distinct dipeptide profiles observed.

Table 2: Organ-Specific Distribution of Selected Dipeptides in Mice

| Dipeptide | High Concentration Tissues | Low Concentration Tissues | Reference(s) |

|---|---|---|---|

| Carnosine & Anserine | Muscle | Serum | nih.gov |

| Asp-Gln & Ala-Gln | Liver | Serum | nih.govresearchgate.net |

| Glu-Ser & Gly-Asp | Spleen, Thymus | Serum | nih.govresearchgate.net |

Dipeptides are increasingly recognized for their roles beyond being simple building blocks for protein synthesis; they are also important signaling molecules that contribute to cellular homeostasis and metabolic regulation. nih.govnih.gov For instance, the dipeptide prolyl-hydroxyproline has been shown to promote cellular homeostasis and motility in tendon cells. nih.govresearchgate.net

While direct evidence for the specific roles of epsilon-linked dipeptides in metabolic regulation is still emerging, the general functions of dipeptides provide a framework for their potential contributions. Peptides can act as signaling molecules that coordinate a variety of cellular processes, including metabolism and immune responses. nih.gov They are essential for interorgan communication. nih.gov The diurnal accumulation of certain dipeptides suggests a role in metabolic adaptation to changes in carbon availability, potentially acting as alternative respiratory substrates or by directly modulating the activity of key metabolic enzymes. nih.gov Given the stability of the N-epsilon-(gamma-glutamyl)-lysine isopeptide bond, its accumulation or degradation could serve as a regulatory signal in response to cellular stress or changes in protein turnover.

Epsilon Peptides in Microbial Physiology

In the microbial world, epsilon peptide structures are crucial for survival and interaction with the environment. They are involved in self-protection mechanisms and are key components of toxin-antitoxin systems.

Epsilon-poly-L-lysine (ε-PL) is a naturally occurring homopolymer of L-lysine, linked by peptide bonds between the α-carboxyl and ε-amino groups. nih.govfrontiersin.org It is produced by various microorganisms, such as Streptomyces albulus, and exhibits broad-spectrum antimicrobial activity. nih.govnih.gov This antimicrobial property is attributed to its polycationic nature, which allows it to interact with and disrupt the negatively charged cell membranes of other microorganisms. nih.govnih.gov

A key question in the study of ε-PL is how the producing organisms protect themselves from the antimicrobial effects of their own product. Research has shown that ε-PL-producing organisms possess specific self-protection mechanisms. nih.gov One such mechanism involves a membrane-bound ε-PL-degrading enzyme, an aminopeptidase (B13392206), that can hydrolyze ε-PL. nih.govnih.gov It is postulated that this enzyme plays a crucial role in maintaining the normal growth of the organism by reducing the toxicity of ε-PL under conditions of high production. nih.gov The structural conformation and aggregation of ε-PL are influenced by pH, which in turn affects its antibacterial activity. acs.org The producing organism can likely modulate its local environment to manage the activity of the secreted ε-PL.

Table 3: Self-Protection Mechanisms in ε-PL Producing Organisms

| Mechanism | Enzyme/Process | Function | Reference(s) |

|---|---|---|---|

| Enzymatic Degradation | ε-PL-degrading aminopeptidase | Hydrolyzes ε-PL to reduce its toxicity. | nih.govnih.gov |

| pH Regulation | Modulation of local environment | Influences the conformation and activity of ε-PL. | acs.org |

Toxin-antitoxin (TA) systems are prevalent in prokaryotic genomes and consist of a stable toxin and its cognate, less stable antitoxin. nih.govresearchgate.net The epsilon/zeta (ε/ζ) TA system is one such example, where the zeta protein acts as the toxin and the epsilon protein is the antitoxin. plos.orguni-heidelberg.de These systems are often involved in plasmid maintenance through post-segregational killing, where cells that lose the plasmid are killed by the stable toxin due to the degradation of the unstable antitoxin. nih.govwikipedia.org

The primary function of the epsilon antitoxin is to neutralize the toxic activity of the zeta toxin. wikipedia.org It achieves this through direct protein-protein interaction, forming a tight, non-toxic complex. nih.govwikipedia.org The epsilon antitoxin is a small protein that folds into a three-helix bundle and directly binds to the zeta toxin, thereby inactivating it. wikipedia.org The formation of this complex prevents the zeta toxin from exerting its cytotoxic effects. nih.gov

The zeta toxin functions by phosphorylating the peptidoglycan precursor UDP-N-acetylglucosamine (UNAG), which inhibits cell wall synthesis. plos.orguni-heidelberg.de The binding of the epsilon antitoxin to the zeta toxin counteracts this kinase activity. plos.org In the absence of the epsilon antitoxin, the free zeta toxin can lead to cell lysis and death. plos.org The interaction between the epsilon antitoxin and the zeta toxin is highly specific, with the N-terminal regions of both proteins being critical for this interaction. nih.gov

Functional Mechanisms of Epsilon-Poly-L-Lysine (ε-PL)

Epsilon-Poly-L-Lysine (ε-PL) is a naturally occurring homopolymer of the amino acid L-lysine, characterized by the peptide bond between the α-carboxyl group and the ε-amino group of L-lysine monomers. nih.gov This unique structure confers specific biological functions, most notably its potent antimicrobial activity.

The primary biological function of ε-PL is its broad-spectrum antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. The mechanism of action is multifaceted and primarily targets the cell envelope of microorganisms.

The initial interaction is driven by the cationic nature of ε-PL, which facilitates its electrostatic adsorption to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. foodadditives.net This binding is a critical first step in its antimicrobial action.

In Gram-negative bacteria, this interaction leads to the disruption and removal of the outer LPS layer. frontiersin.org Studies have shown that divalent cations and specific phosphate (B84403) groups within the LPS are crucial for the binding efficiency of ε-PL. frontiersin.orgfoodsweeteners.com The displacement of these cations destabilizes the outer membrane, increasing its permeability.

Following the disruption of the outer membrane (in Gram-negative bacteria) or binding to the cell wall (in Gram-positive bacteria), ε-PL interacts with the cytoplasmic membrane. This interaction is believed to occur via a "carpet-like" mechanism. frontiersin.orgfoodsweeteners.com In this model, the ε-PL molecules accumulate on the membrane surface, and once a threshold concentration is reached, they cause a detergent-like disruption of the lipid bilayer, leading to the formation of vesicles or micelles. frontiersin.orgfoodsweeteners.com This action permeabilizes the cytoplasmic membrane, causing the leakage of intracellular contents and ultimately leading to cell death. frontiersin.orgfoodsweeteners.com

The antimicrobial efficacy of ε-PL is dependent on its chain length, with a minimum of 10 L-lysine residues being necessary for significant antibacterial activity. mdpi.com

Table 1: Summary of Antimicrobial Mechanisms of ε-PL

| Mechanism Stage | Description | Target Microorganisms |

|---|---|---|

| Electrostatic Adsorption | Cationic ε-PL binds to negatively charged cell surface components. | Gram-positive and Gram-negative bacteria |

| Outer Membrane Disruption | Removal and disruption of the lipopolysaccharide (LPS) layer. | Gram-negative bacteria |

| Cytoplasmic Membrane Permeabilization | "Carpet-like" mechanism leading to detergent-like disruption of the lipid bilayer. | Gram-positive and Gram-negative bacteria |

| Leakage of Intracellular Components | Loss of essential ions and molecules, leading to cell death. | Gram-positive and Gram-negative bacteria |

Beyond its well-documented antimicrobial properties, ε-PL exhibits other biological functions that are of interest in various applications.

As a dietary agent, ε-PL has been shown to have a potential role in weight management. frontiersin.org Research indicates that it can inhibit the activity of lipase (B570770), an enzyme responsible for the breakdown and subsequent absorption of dietary fats in the small intestine. frontiersin.org By hindering fat absorption, ε-PL may help in preventing weight gain associated with high-fat diets. frontiersin.org

In the realm of biomedicine, the cationic and biocompatible nature of ε-PL makes it a suitable candidate for drug delivery systems. nih.govnih.gov It can be used as a carrier for various therapeutic agents, including drugs, proteins, and genes. nih.govnih.gov Its ability to interact with cellular membranes can be harnessed to facilitate the targeted delivery and uptake of these therapeutic molecules. Furthermore, ε-PL has been explored in the development of biomaterials for applications such as wound healing and antimicrobial coatings on medical devices. researchgate.net

Table 2: Overview of Other Biological Functions of ε-PL

| Biological Function | Mechanism/Application | Potential Benefit |

|---|---|---|

| Dietary Agent | Inhibition of lipase activity in the small intestine. frontiersin.org | Reduced absorption of dietary fats, potential for weight management. frontiersin.org |

| Drug Delivery Carrier | Acts as a carrier for drugs, proteins, and genes due to its cationic and biocompatible properties. nih.govnih.gov | Enhanced delivery and cellular uptake of therapeutic agents. nih.gov |

| Biomaterial Component | Used in the formulation of materials for wound healing and antimicrobial coatings. researchgate.net | Promotion of tissue regeneration and prevention of device-related infections. researchgate.net |

V. Advanced Research Methodologies for Epsilon Peptide Studies

In Vitro and In Vivo Model Systems for Functional Investigations

Investigating the multifaceted roles and biological fate of epsilon dipeptides necessitates the utilization of sophisticated in vitro and in vivo model systems. These systems are crucial for dissecting complex metabolic pathways, understanding functional mechanisms, and evaluating potential biological activities. The following subsections detail the application of cellular models for metabolism studies and model organisms for broader functional investigations.

Cellular Models for Epsilon Dipeptide Metabolism Studies

Cellular models provide a controlled environment to meticulously study the metabolic transformations of epsilon dipeptides, including their uptake, degradation, and interaction with intracellular enzymatic machinery. These models are instrumental in elucidating the kinetics and specific pathways involved in dipeptide processing.

Research employing cell lines has demonstrated that dipeptides can be utilized by cells, influencing cellular metabolism. For instance, studies on tyrosine-containing dipeptides in Chinese Hamster Ovary (CHO) cells revealed that while some dipeptides had minimal impact, others, like L-prolyl-L-tyrosine (PY), significantly altered cellular metabolism by increasing L-glutamine usage and ATP availability uni-stuttgart.de. These findings suggest that dipeptides are taken up as intact units and can subsequently be degraded or metabolized within the cell, with their metabolic fate dependent on their specific amino acid composition uni-stuttgart.de.

Quantitative analysis of cellular uptake is often performed using techniques like fluorescence-activated cell sorting (FACS) and fluorescence correlation spectroscopy (FCS), which allow for precise measurement of intracellular concentrations and internalization pathways nih.gov. Studies on cell-penetrating peptides (CPPs), which share some functional similarities with certain dipeptides in terms of cellular entry, indicate that uptake mechanisms can vary, including direct membrane penetration or endocytosis nih.govmdpi.com. The metabolic fate of internalized molecules, including potential degradation, is a critical aspect studied using these cellular models nih.govdiva-portal.org. For example, research has investigated the enzymatic activity on dipeptides, such as the isopeptidase activity that cleaves ε-(γ-Glu)-Lys bonds, which is relevant for understanding protein cross-linking and degradation researchgate.net.

Table 1: Cellular Uptake and Metabolic Fate of Dipeptides in Model Systems

| Dipeptide Example | Cell Model Used | Primary Observation | Metabolic Fate/Uptake Mechanism | Reference |

| L-Prolyl-L-tyrosine (PY) | CHO cells | Increased L-glutamine usage, increased ATP availability | Taken up as intact dipeptide; metabolized or degraded intracellularly | uni-stuttgart.de |

| Glycyl-L-tyrosine (GY) | CHO cells | Minimal impact on cellular metabolism | Taken up as intact dipeptide; metabolized or degraded intracellularly | uni-stuttgart.de |

| L-Tyrosyl-L-valine (YV) | CHO cells | Minimal impact on cellular metabolism | Taken up as intact dipeptide; metabolized or degraded intracellularly | uni-stuttgart.de |

| Cell-penetrating peptides (general) | HeLa cells | Internalized via direct penetration or endocytosis | Varied; some undergo degradation within cells | nih.govdiva-portal.org |

| Isopeptides (e.g., ε-poly-L-lysine derivatives) | HeLa cells | Dose-dependent internalization, some via direct penetration, others via endocytosis | Intracellular distribution and potential degradation | nih.gov |

Mammalian and Microbial Model Organisms in Epsilon Peptide Research

Beyond cellular models, the functional investigation of epsilon dipeptides extends to whole organisms, ranging from simple microbial systems to complex mammalian models. These model organisms are essential for understanding the systemic effects, pharmacokinetic properties, and broader biological roles of dipeptides in a more integrated physiological context.

Microbial model organisms, such as Escherichia coli (E. coli), are valuable for studying fundamental metabolic pathways and enzymatic activities related to dipeptides. Databases like METALGEN.DB link microbial genomes to their metabolic pathways, providing a framework for understanding how organisms like E. coli process various compounds oup.com. Research has also explored the uptake and degradation of cell-penetrating peptides (CPPs) in non-mammalian cells, including bacteria like E. coli and Bacillus megaterium, as well as yeast (Saccharomyces cerevisiae), revealing variations in intracellular concentration and degradation rates across different species diva-portal.org. These studies highlight the potential for microbial systems to serve as platforms for initial screening of dipeptide activity and metabolism.

Mammalian model organisms, including rodents and cell lines derived from mammals, are crucial for evaluating the functional impact and potential therapeutic applications of epsilon dipeptides. While specific research on "epsilon dipeptides" in mammalian models is less direct in the provided search results, studies on dipeptides in general, such as tyrosine-containing dipeptides in CHO cells, have shown effects on cell growth, metabolism, and protein production nih.gov. Furthermore, the study of cell-penetrating peptides in mammalian cell lines like HeLa has provided insights into their mechanisms of cellular uptake and intracellular trafficking, which are relevant for understanding how dipeptides might exert their effects within mammalian systems nih.govnih.govmdpi.com.

Table 2: Model Organisms for this compound Functional Investigations

| Model Organism/System | Area of Investigation | Key Findings/Applications | Reference |

| Escherichia coli (E. coli) | Microbial metabolism, enzymatic activity | Database linkage of genome to metabolic pathways; platform for studying basic metabolic processes | oup.com |

| Bacillus megaterium | Non-mammalian cell uptake and degradation | Varied intracellular concentration and degradation rates of CPPs | diva-portal.org |

| Saccharomyces cerevisiae (Yeast) | Non-mammalian cell uptake and degradation | Varied intracellular concentration and degradation rates of CPPs | diva-portal.org |

| Chinese Hamster Ovary (CHO) cells | Dipeptide utilization, metabolic effects | Dipeptides influence cell metabolism, ATP availability, and protein production; uptake as intact units | uni-stuttgart.denih.gov |

| HeLa cells | Cellular uptake mechanisms, intracellular fate of CPPs | Direct penetration or endocytosis; intracellular distribution and degradation | nih.govnih.govmdpi.com |

| Arabidopsis thaliana (Plant model) | Dipeptide regulation of metabolism | Dipeptides act as metabolic switches, regulating enzymatic activities and carbon flux | frontiersin.org |

Compound List:

this compound

L-Prolyl-L-tyrosine (PY)

Glycyl-L-tyrosine (GY)

L-Tyrosyl-L-valine (YV)

ε-poly-L-lysine (EPL) derivatives

Cell-penetrating peptides (CPPs)

ε-(γ-Glu)-Lys bonds

Tyrosine-containing dipeptides

Formate

Crotamine

Penetratin

MAP (peptide)

pVEC (peptide)

Pro-Gln

Pro

Gln

Tyr-Asp

Ala-Ile

Gly-Sar

Pro-Phe

Pro-Val

Vi. Future Perspectives and Emerging Research Trajectories

Elucidation of Novel Epsilon-Linked Peptide Functions

While the role of epsilon-linkages in protein stabilization and enzymatic mechanisms is recognized, ongoing research aims to uncover entirely new biological functions for peptides dominated by or incorporating these bonds. The exploration extends from their potential as modulators of complex biological pathways to their application as novel biomaterials.

One key area of investigation is their role in modulating protein-protein interactions (PPIs). Peptides derived from specific domains of proteins, such as protein kinase C epsilon (εPKC), have been shown to act as selective activators or inhibitors of its activity. nih.gov These peptides can interfere with critical interactions within the εPKC protein and between εPKC and its binding partners. nih.gov Future research is focused on systematically screening and identifying other epsilon-linked peptides that can selectively target and modulate PPIs involved in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. For instance, research has demonstrated the potential of εPKC-derived peptides in protecting against cardiac and brain ischemic damage and reducing pain. nih.gov

Another emerging function is in the realm of gene delivery and compaction. Novel polycationic ε-peptides, particularly those based on ε-oligo(L-lysines), have been synthesized and characterized for their ability to condense DNA. nih.gov These peptides can form nanoparticles with plasmid DNA, with diameters ranging from 100 to 150 nm. nih.gov This suggests a potential for developing safer and more efficient non-viral vectors for gene therapy. The flexible design of these ε-peptides allows for the variation of pendent groups, offering a promising route for optimizing DNA compaction and delivery systems. nih.gov

Furthermore, the inherent resistance of the epsilon-peptide bond to standard proteases opens up possibilities for developing long-acting therapeutics. Researchers are exploring the creation of multifunctional peptides where an epsilon linkage provides a stable scaffold. This could lead to the development of novel drugs for metabolic diseases, cardiovascular disorders, and neurological conditions, with improved pharmacokinetic profiles. technologynetworks.com

| Research Area | Potential Novel Function | Investigated Epsilon-Peptide Example | Key Findings |

| Protein-Protein Interaction Modulation | Isozyme-selective kinase modulation | Peptides from the C2 domain of εPKC | Can act as selective activators or inhibitors of εPKC, offering therapeutic potential for ischemia and pain. nih.gov |

| Nucleic Acid Delivery | Non-viral gene vectors | Linear and branched ε-oligo(L-lysines) | Form stable nanoparticles with DNA and show potential for higher transfection efficiency with lower toxicity compared to α-poly(L-lysine). nih.gov |

| Enhanced Therapeutic Stability | Development of long-acting drugs | PEGylated cyclic peptides | Inhibition of the complement cascade, demonstrating the utility of modified peptides in therapeutics. technologynetworks.com |

Rational Design and Engineering of Epsilon Peptide-Based Biomolecules

The unique properties of epsilon-peptides are driving the rational design and engineering of new biomolecules with tailored functions. This involves a combination of computational modeling and synthetic chemistry to create peptides with enhanced stability, affinity, and biological activity. frontiersin.org

A primary strategy in engineering these biomolecules is peptide cyclization. Introducing an epsilon-linkage can create a cyclic structure, which improves stability and can fine-tune the peptide's activity. nih.gov The chemistry used for cyclization can introduce diverse chemical entities at the linkage site, providing an additional layer of functional optimization. nih.gov This approach is crucial for transforming promising peptide leads, which may have low stability or affinity in their linear form, into viable therapeutic candidates. nih.gov

Rational design is also being applied to create selective antagonists from agonists. For example, by substituting a single amino acid in a pseudo-RACK peptide that activates εPKC, researchers were able to convert it into a selective antagonist. nih.gov This highlights how subtle modifications, guided by an understanding of the peptide's interaction with its target, can dramatically alter its function. nih.gov This principle is being extended to design peptides that can target other signaling proteins with inducible protein-protein interactions. nih.gov

Furthermore, engineering efforts are focused on creating peptide-based vectors for gene delivery. annualreviews.orgnih.gov By designing ε-peptides with specific cationic residues and structures, it is possible to improve the encapsulation and delivery of nucleic acids like DNA and siRNA. nih.govmdpi.com The engineering process involves optimizing the peptide sequence to enhance cell penetration and endosomal escape, which are critical barriers to effective gene delivery. nih.govmdpi.com

| Engineering Strategy | Objective | Example Application | Outcome |

| Peptide Cyclization | Enhance stability and activity | Optimization of targeting peptides | Improved serum stability and binding affinity for target receptors. nih.gov |

| Single Amino Acid Substitution | Convert agonist to antagonist | Design of εPKC modulators | Creation of a selective antagonist from an allosteric agonist by altering charge. nih.gov |

| Branched Architectures | Improve transfection efficiency | ε-oligo(L-lysine) for DNA delivery | Branched designs with short α-oligopeptide pendent groups showed improved gene delivery in HeLa cells. nih.gov |

Systems Biology and Multiscale Modeling Approaches in Epsilon Peptide Systems

To fully harness the potential of epsilon-peptides, researchers are increasingly turning to systems biology and multiscale modeling. These approaches allow for a deeper understanding of how these peptides function within complex biological systems and provide a framework for predictive design.

Multiscale modeling combines different levels of computational simulation to study the structure-function relationships of peptides from the atomic to the macroscopic scale. digitellinc.commdpi.com For instance, coarse-grained models can simulate the self-assembly of large numbers of peptides into nanostructures, such as micelles or fibrils, which would be computationally prohibitive with all-atom simulations. digitellinc.comnih.gov These models can then be refined with more detailed, all-atom simulations to understand the specific molecular interactions driving the assembly. digitellinc.com This hybrid approach is crucial for designing self-assembling peptide-based biomaterials with desired properties. digitellinc.commdpi.com

Systems biology approaches are being used to understand the broader impact of epsilon-peptide-based therapeutics on cellular pathways. mdpi.com By analyzing the transcriptomic, proteomic, and metabolic changes in cells treated with these peptides, researchers can identify on-target and off-target effects. This information is invaluable for optimizing peptide design to maximize therapeutic efficacy while minimizing potential side effects. For example, understanding the complex signaling networks regulated by εPKC can aid in the design of more specific peptide modulators. nih.gov

Computational tools are also central to the rational design process itself. frontiersin.org Algorithms are being developed to predict the binding affinity and specificity of designed peptides to their targets. researchgate.netnih.gov Machine learning and artificial intelligence are emerging as powerful tools to search through vast sequence spaces to identify novel peptides with desired functionalities. frontiersin.orgnih.gov These computational approaches, combined with experimental validation, are accelerating the discovery and development of new epsilon peptide-based biomolecules. researchgate.net

| Modeling Approach | Level of Analysis | Application in Epsilon Peptide Research | Key Insights |

| Coarse-Grained (CG) Modeling | Supramolecular Assembly | Simulating the self-assembly of lipid-like peptides into nanostructures. digitellinc.com | Predicts the formation of larger structures like elongated micelles, consistent with experimental findings. digitellinc.com |

| All-Atom Molecular Dynamics (MD) | Atomic-level Interactions | Investigating the stability and properties of preformed peptide fibers. nih.gov | Provides detailed information on intermolecular hydrogen bonding and packing within peptide assemblies. nih.gov |

| Hybrid CG and All-Atom Models | Bridging Scales | Studying the structure-function relationships of self-assembling biomolecules. digitellinc.com | Allows for the resolution of peptide organization within larger assemblies and can be back-mapped to reintroduce atomic detail. digitellinc.com |

| Systems Biology Analysis | Cellular and Organismal | Optimizing oral dosage forms for peptide drugs by understanding absorption barriers. mdpi.com | Guides the formulation design to improve bioavailability and reduce pharmacokinetic variability. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing epsilon dipeptides, and how do they ensure structural fidelity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu chemistry for sequential amino acid coupling. Critical steps include resin activation, deprotection with piperidine, and cleavage using trifluoroacetic acid (TFA). Structural fidelity is validated via mass spectrometry (MS) and reversed-phase HPLC (RP-HPLC) to confirm molecular weight and purity (>95%) . For novel dipeptides, nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) is essential to confirm stereochemistry and backbone conformation .

Q. How can researchers address solubility challenges of epsilon dipeptides in aqueous media for in vitro assays?

- Methodological Answer : Solubility optimization involves testing cosolvents (e.g., DMSO, acetonitrile) or pH-adjusted buffers (e.g., phosphate-buffered saline at pH 7.4). For cell-based assays, TFA removal (<1%) via lyophilization or dialysis is critical to avoid cytotoxicity. Peptide content analysis ensures consistent molarity across batches . Pre-formulation studies using dynamic light scattering (DLS) or circular dichroism (CD) can assess aggregation propensity .

Q. What analytical techniques are recommended for characterizing epsilon dipeptide stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (e.g., 25°C/60% RH, 40°C/75% RH) with periodic sampling over 4–12 weeks are conducted. Degradation is monitored via RP-HPLC for byproduct formation, while Fourier-transform infrared spectroscopy (FTIR) detects structural changes (e.g., amide bond hydrolysis). Lyophilized peptides stored at -80°C with desiccants show optimal long-term stability .

Advanced Research Questions

Q. How can conflicting data on this compound bioavailability in cell cultures be resolved?

- Methodological Answer : Contradictions often arise from extracellular dipeptidase activity or variable transporter expression. To resolve this:

- Conduct time-course experiments measuring intra- and extracellular amino acid concentrations .

- Use CRISPR-Cas9 knockout models to silence specific dipeptide transporters (e.g., PEPT1) and assess uptake efficiency.

- Validate via -labeled dipeptides tracked through metabolic flux analysis (MFA) to quantify utilization pathways .

Q. What experimental designs are optimal for evaluating this compound-mediated metabolic efficiency in CHO cells?

- Methodological Answer :

- Step 1 : Perform flux balance analysis (FBA) using genome-scale metabolic models (GEMs) to predict dipeptide utilization pathways .

- Step 2 : Validate with -MFA to trace carbon flow and identify rate-limiting steps.

- Step 3 : Integrate transcriptomic data (e.g., RNA-seq of dipeptide transporters) and secretomic data (extracellular enzyme activity) for multiomics validation .

- Table : Example parameters for FBA:

| Parameter | Value/Description |

|---|---|

| Substrate Uptake Rate | 0.5–2.0 mmol/gDCW·h (dipeptide-dependent) |

| ATP Yield | 10–15 mmol/mol dipeptide |

Q. How should batch-to-batch variability in research-grade epsilon dipeptides be controlled for sensitive bioassays?

- Methodological Answer :

- Quality Control : Request additional analyses (peptide content, residual TFA, water content) to standardize batches .

- Statistical Mitigation : Use a randomized block design in experiments to account for batch effects.

- Normalization : Calibrate peptide concentrations via amino acid analysis (AAA) or quantitative NMR (qNMR) .

Q. What strategies are effective for elucidating extracellular dipeptidase activity in this compound degradation?

- Methodological Answer :

- Enzyme Inhibition : Add protease inhibitors (e.g., bestatin) to culture media and compare degradation rates .

- Activity Assays : Use fluorogenic substrates (e.g., Ala-AMC) to quantify dipeptidase kinetics.

- Mass Spectrometry Imaging (MSI) : Map spatial distribution of dipeptides and degradation products in 3D cell models .

Methodological Resources

- Data Analysis : For flux balance analysis, use COBRA Toolbox or similar platforms .

- Instrumentation : High-resolution LC-MS (e.g., Q-TOF) for peptide quantification; CD spectropolarimeters for structural analysis .

- Reproducibility : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.